![molecular formula C22H45NO4 B588945 N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide CAS No. 409085-57-0](/img/structure/B588945.png)

N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

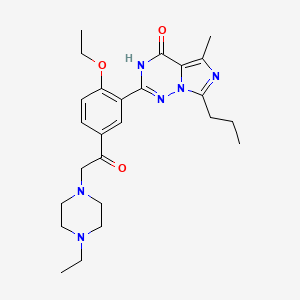

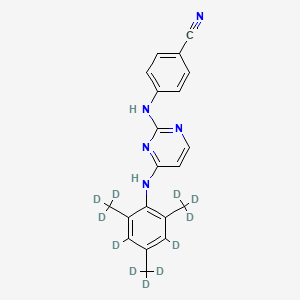

“N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide” is a chemical compound with the molecular formula C37H75NO4 . It has an average mass of 597.996 Da and a monoisotopic mass of 597.569580 Da . It is also known by other names such as Cer (t18:0/19:0), N-(nonadecanoyl)-4R-hydroxysphinganine, and N-(nonadecanoyl)-phytoceramide .

Molecular Structure Analysis

The molecular structure of this compound includes three hydroxyl groups attached to an octadecane chain, which is further linked to a butanamide group . This structure is responsible for its unique properties and potential biological activities.Physical And Chemical Properties Analysis

This compound has a molecular formula of C37H75NO4 . Its average mass is 597.996 Da and its monoisotopic mass is 597.569580 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Atopic Skin Care

Phytosphingosine-based ceramides, including C4-Phytoceramide, play a crucial role in maintaining skin barrier homeostasis and contribute to the skin’s barrier function in terms of its cohesiveness and resilience . They are useful in preserving skin hydration and protecting and/or repairing dry, itchy, or sensitive skin .

Treatment of Atopic Skin Diseases

An imbalance or inadequate amounts of C4-Phytoceramide contribute to the hallmark characteristics of atopic skin diseases like eczema . Delivering topical C4-Phytoceramides in balanced and optimal combination with cholesterol and free fatty acids helps relieve symptoms of atopic diseases .

Skin Hydration

Oral use of tablets containing 2 mg of phytosphingosine, a main structure of C4-Phytoceramide, has been shown to improve skin moisturizing in healthy adults . This was observed in a 12-week double-blind, randomized, placebo-controlled trial .

4. Barrier Function of the Stratum Corneum The presence of C4-Phytoceramide in a specific structure is crucial for the formation of the stratum corneum’s barrier function . This barrier function dictates the permeability of the skin to external insults and loss of internal moisture/hydration .

5. Complementary to Other Skin Care Ingredients C4-Phytoceramide can be used in combination with other ingredients such as niacinamide and lactic acid to support and boost the endogenous biosynthesis of ceramides . This helps relieve symptoms of atopic diseases .

Potential Antitumor Agent

N,N,N-trimethyl phytosphingosine-iodide (TMP), a derivative of phytosphingosine, has been developed as an antitumor agent . The effects of TMP on melanogenesis and its related signaling pathways in normal human melanocytes have been examined .

Mechanism of Action

Target of Action

N-Butyroyl Phytosphingosine, also known as N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide or C4-Phytoceramide, primarily targets peroxisomal proliferator activated receptors (PPARs) . PPARs are nuclear hormone receptors that exert their effects directly on genes by binding to DNA upon their activation by a receptor ligand .

Mode of Action

The compound’s interaction with its targets results in anti-inflammatory and pro-differentiating benefits . This occurs through its action as a PPAR ligand . Like the retinoid receptor complex, PPARs also form an active complex with retinoid-x-receptor (RXR); this suggests that the combination of phytosphingosine and retinol might be advantageous since retinoid binding would activate the RXR receptor while phytosphingosine binding would activate the PPAR receptor .

Biochemical Pathways

Phytosphingosine is metabolized to odd-numbered fatty acids and is incorporated into glycerophospholipids both in yeast and mammalian cells . The modulation of MITF by phytosphingosine is closely related with the signaling pathways, such as the suppression of the MITF gene expression and the degradation of the MITF protein .

Pharmacokinetics

It is known that it is an intermediate in the synthesis of phytosphingosine .

Result of Action

Phytosphingosine induces apoptosis in leukemia cells, inhibits their proliferation, and this might be related to the binding of phytosphingosine with BCL-2 . It also has anti-melanogenic activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as yeasts .

Action Environment

Environmental factors such as UV light can affect the action of phytosphingosine . Also, suitable fermentation conditions were found to affect phytosphingosine’s action in tobacco fermentation .

properties

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)/t19-,20+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVGCEIWUOFGLZ-VWPQPMDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747282 |

Source

|

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

409085-57-0 |

Source

|

| Record name | N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.